molecular formula C11H10O4 B105294 4-Acetoxycinnamic acid CAS No. 15486-19-8

4-Acetoxycinnamic acid

Cat. No.: B105294
CAS No.: 15486-19-8
M. Wt: 206.19 g/mol
InChI Key: BYHBHNKBISXCEP-QPJJXVBHSA-N
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Biochemical Analysis

Biochemical Properties

It is known that 4-Acetoxycinnamic acid is derived from a trans-4-coumaric acid

Cellular Effects

It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could have similar cellular effects as trans-4-coumaric acid.

Molecular Mechanism

It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could have similar molecular mechanisms as trans-4-coumaric acid.

Metabolic Pathways

It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could be involved in similar metabolic pathways as trans-4-coumaric acid.

Properties

IUPAC Name

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHBHNKBISXCEP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15486-19-8
Record name p-Acetoxycinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-acetoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-acetoxycinnamic acid play a role in enzymatic reactions?

A: this compound acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). This enzyme catalyzes the reversible decarboxylation of this compound, removing a carboxyl group to produce a derivative compound []. This reaction is of interest for green chemistry applications, particularly in carbon dioxide fixation processes.

Q2: What is the role of prenylated flavin (prFMN) in reactions involving this compound?

A: Prenylated flavin (prFMN) is an essential cofactor for the activity of ferulic acid decarboxylase (Fdc1) []. Fdc1 utilizes prFMN to catalyze reactions involving this compound, such as the decarboxylation reaction mentioned earlier. The availability of prFMN significantly impacts the enzyme's catalytic efficiency.

Q3: Can you elaborate on the significance of controlling the morphology of poly(p-oxycinnamoyl) (POC) derived from this compound?

A: Controlling the morphology of POC, a polymer derived from this compound, is crucial for tailoring its material properties for specific applications. Research has shown that varying polymerization conditions, such as temperature and stirring speed, can significantly influence the resulting morphology of POC [, ]. For instance, self-seeding polymerization in liquid paraffin can yield microspheres, while the introduction of shearing forces during polymerization can lead to the formation of rod-like crystals. This control over morphology allows researchers to fine-tune the material's properties, such as surface area and mechanical strength, making it suitable for various applications in fields like materials science and nanotechnology.

Q4: What are the challenges and strategies for fabricating nano-scale particles of poly(p-oxycinnamoyl) (POC)?

A: Fabricating nano-scale POC particles presents challenges due to the tendency of the polymer to form larger structures. Research indicates that simply relying on self-seeding polymerization might not be sufficient to achieve the desired nano-scale dimensions []. To overcome this, researchers have explored strategies like controlling the nucleation process by carefully adjusting the temperature during polymerization. Additionally, incorporating coalescence inhibitors, like 4-octadecyloxybiphenyl, has proven effective in preventing particle aggregation and promoting the formation of smaller, nano-scale particles.

Q5: Have any natural sources of this compound been identified?

A: Yes, this compound has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia []. This discovery highlights the potential of natural sources in yielding valuable compounds with applications in various fields.

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